molecular formula C13H26N2O B14546258 2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one CAS No. 61715-83-1

2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one

Cat. No.: B14546258
CAS No.: 61715-83-1
M. Wt: 226.36 g/mol
InChI Key: NVEPROXUPKYYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one is a heterocyclic compound that belongs to the class of diazepanes This compound is characterized by a seven-membered ring containing two nitrogen atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one typically involves the condensation of appropriate amines with ketones or aldehydes under controlled conditions. One common method is the reaction of diethylamine with 2,3,7-trimethyl-1,4-diazepan-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted diazepane derivatives .

Scientific Research Applications

2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61715-83-1

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

2,7-diethyl-1,2,3,7-tetramethyl-1,4-diazepan-5-one

InChI

InChI=1S/C13H26N2O/c1-7-12(4)9-11(16)14-10(3)13(5,8-2)15(12)6/h10H,7-9H2,1-6H3,(H,14,16)

InChI Key

NVEPROXUPKYYQU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)NC(C(N1C)(C)CC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.